
N1,N4-bis((R)-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1,N4-bis(®-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide” is a complex organic compound that features multiple functional groups, including cyano, fluorobenzyl, dioxo, tetrahydropyrimidinyl, and piperidinyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N1,N4-bis(®-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide” typically involves multi-step organic synthesis. The key steps may include:
Formation of the Tetrahydropyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano and Fluorobenzyl Groups: These groups can be introduced via nucleophilic substitution reactions.
Formation of the Piperidinyl Moiety: This step may involve the reduction of a corresponding pyridine derivative.
Coupling with Succinic Acid: The final step involves the coupling of the intermediate with succinic acid or its derivatives under peptide coupling conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions at the piperidinyl or tetrahydropyrimidinyl moieties.
Reduction: Reduction reactions may target the cyano group, converting it to an amine.
Substitution: The fluorobenzyl group may undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, reduction of the cyano group would yield an amine derivative.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions of its functional groups with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery programs.
Industry
In the pharmaceutical industry, this compound may be used in the development of new therapeutic agents. Its synthesis and characterization would be important for quality control and regulatory approval processes.
作用機序
The mechanism of action of “N1,N4-bis(®-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide” would depend on its specific biological target. Potential mechanisms include:
Inhibition of Enzymes: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors.
Interaction with Nucleic Acids: The compound may bind to DNA or RNA, affecting their function.
類似化合物との比較
Similar Compounds
N1,N4-bis(®-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide: is similar to other compounds with tetrahydropyrimidinyl and piperidinyl moieties.
N1,N4-bis(®-1-(3-(2-cyano-5-fluorobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)succinamide: can be compared to other succinamide derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity
特性
分子式 |
C40H42F2N10O6 |
|---|---|
分子量 |
796.8 g/mol |
IUPAC名 |
N,N'-bis[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]butanediamide |
InChI |
InChI=1S/C40H42F2N10O6/c1-47-37(55)17-35(51(39(47)57)21-27-15-29(41)9-7-25(27)19-43)49-13-3-5-31(23-49)45-33(53)11-12-34(54)46-32-6-4-14-50(24-32)36-18-38(56)48(2)40(58)52(36)22-28-16-30(42)10-8-26(28)20-44/h7-10,15-18,31-32H,3-6,11-14,21-24H2,1-2H3,(H,45,53)(H,46,54)/t31-,32-/m1/s1 |
InChIキー |
USGBOYBBKGHGIH-ROJLCIKYSA-N |
異性体SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)NC(=O)CCC(=O)N[C@@H]4CCCN(C4)C5=CC(=O)N(C(=O)N5CC6=C(C=CC(=C6)F)C#N)C |
正規SMILES |
CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)NC(=O)CCC(=O)NC4CCCN(C4)C5=CC(=O)N(C(=O)N5CC6=C(C=CC(=C6)F)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


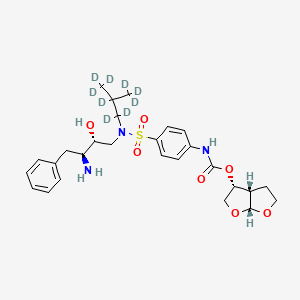
![[(4S,5R,6S,8R,13S,16S,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B13851600.png)
![6-Amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoic acid](/img/structure/B13851607.png)

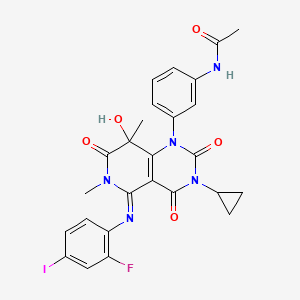
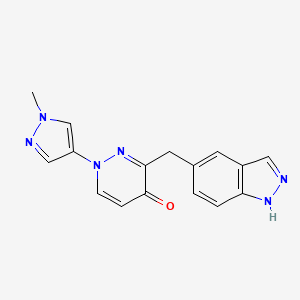
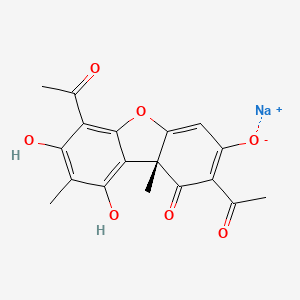
![4-Chloro-2-(methylthio)imidazo[1,2-a][1,3,5]triazine](/img/structure/B13851636.png)
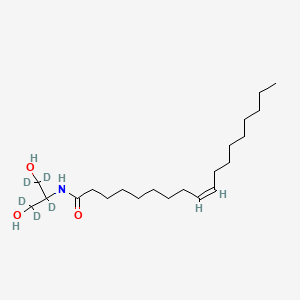
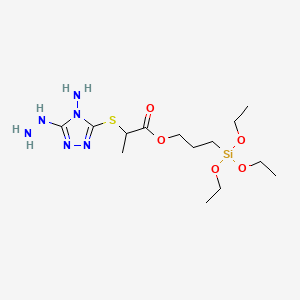
![11-ent-Mifepristone-5-chloro-3,2'-[1,3]dioxolane](/img/structure/B13851659.png)
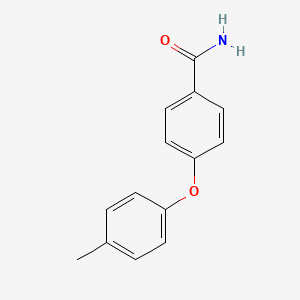
![(2S,3S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851665.png)
![6-[5-(2-carboxyethenyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13851666.png)
